molecular formula C13H18O3S B1346324 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone CAS No. 898772-90-2

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

Cat. No. B1346324
CAS RN: 898772-90-2
M. Wt: 254.35 g/mol
InChI Key: RFYSZSJLOALDQG-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The 1,3-dioxolane ring in the compound is a cyclic acetal, and these types of structures are generally used to protect carbonyl groups during chemical reactions . The thiophene ring is aromatic and contains a sulfur atom, which can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane and thiophene rings. The 1,3-dioxolane could potentially be hydrolyzed under acidic or basic conditions to yield the original carbonyl compound . The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing 1,3-dioxolane rings are stable and can be stored without significant risk of decomposition . Thiophene is relatively stable but can be reactive due to its aromaticity .

Scientific Research Applications

Organic Synthesis and Protective Groups

The dioxolane moiety in the compound suggests its potential use as a protective group in organic synthesis . Protective groups are vital in multi-step organic reactions to prevent reactive sites from participating in undesired side reactions. The stability of dioxolanes against nucleophiles and bases makes them suitable for protecting carbonyl compounds during synthesis.

Pharmaceutical Research

Ketones, including those with complex structures like the one , are often key intermediates in the synthesis of pharmaceuticals . They can be used to create compounds with anti-inflammatory properties or as precursors to synthetic steroid hormones.

Material Science

In material science, ketones serve as solvents and reagents for polymerization processes. The specific ketone could be investigated for its solvent properties in creating new polymeric materials or coatings .

Biochemical Signaling

Ketones play roles as metabolic messengers in biological systems . This particular ketone could be studied for its signaling capabilities, potentially influencing cellular metabolism or serving as a biomarker for certain physiological states.

Energy Metabolism

Research into ketones has shown their importance in energy metabolism, particularly in states of carbohydrate restriction . The compound could be explored for its ability to serve as an energy substrate in metabolic studies.

Neuroscience

Given the role of ketones in brain metabolism, especially during periods of glucose scarcity, this compound could be of interest in neuroscience research, exploring its effects on brain function or neuroprotection .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSZSJLOALDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641911
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

CAS RN

898772-90-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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